Briclin
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Overview
Description
Briclin: is a semi-synthetic aminoglycoside antibiotic. It is known for its effectiveness against a variety of Gram-negative bacteria, including Pseudomonas species, Escherichia coli, Proteus species, Providencia species, Klebsiella-Enterobacter species, Acinetobacter species, and Citrobacter freundii . This compound is also effective against certain Gram-positive bacteria, such as Staphylococcus species, including methicillin-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Briclin is synthesized through a semi-synthetic process. The synthesis involves the modification of natural aminoglycosides to enhance their antibacterial properties and reduce toxicity. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes, followed by chemical modification. The fermentation process typically uses strains of bacteria that produce the precursor aminoglycosides, which are then chemically modified to produce this compound. The production process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Briclin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its antibacterial properties.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups to modify its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Briclin has a wide range of scientific research applications, including:
Chemistry:
Antibacterial Studies: this compound is used in research to study its antibacterial properties and to develop new antibiotics.
Chemical Synthesis: Researchers use this compound as a starting material for synthesizing new aminoglycoside derivatives.
Biology:
Microbial Studies: this compound is used to study the effects of antibiotics on various bacterial strains.
Cell Culture: It is used in cell culture studies to prevent bacterial contamination.
Medicine:
Infection Treatment: this compound is used to treat serious infections caused by Gram-negative bacteria, including septicemia, respiratory tract infections, and urinary tract infections.
Tuberculosis Treatment: It is effective against multidrug-resistant tuberculosis.
Industry:
Pharmaceutical Production: this compound is produced on an industrial scale for use in various pharmaceutical formulations.
Mechanism of Action
Briclin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit . This binding interferes with the mRNA binding and tRNA acceptor sites, leading to the misreading of tRNA and the inhibition of protein synthesis. As a result, the bacteria are unable to produce essential proteins, leading to their death .
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Tobramycin: Similar to Briclin, but with different pharmacokinetic properties and clinical uses.
Kanamycin: An older aminoglycoside with a broader spectrum of activity but higher toxicity.
Uniqueness of this compound: this compound is unique in its ability to remain effective against bacterial strains that are resistant to other aminoglycosides, such as Gentamicin and Tobramycin . This makes it a valuable option for treating infections caused by multidrug-resistant bacteria.
Properties
IUPAC Name |
4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCWBDHBTVXHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860546 |
Source
|
Record name | 4-Amino-N-{5-amino-2-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.